5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride

Medicinal Chemistry Process Chemistry Analytical Chemistry

Researchers often face re-optimization bottlenecks when substituting halogenated acyl chlorides. This compound solves that by combining a C-Br site for selective Suzuki coupling with an acyl chloride for direct amidation, eliminating protecting-group steps. • 97% purity (HPLC) ensures reliable coupling yields with precious boronic acids. • Chemoselective C-Br > C-Cl reactivity enables sequential C-C and C-N bond formation. • 2-Fluorobenzyl ether provides a ¹⁹F NMR handle and lipophilicity modulation. Supplied with full analytical documentation (NMR, HPLC, GC); batch-to-batch consistency supports process validation.

Molecular Formula C14H9BrClFO2
Molecular Weight 343.57 g/mol
CAS No. 1160260-02-5
Cat. No. B1531098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride
CAS1160260-02-5
Molecular FormulaC14H9BrClFO2
Molecular Weight343.57 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C(=O)Cl)F
InChIInChI=1S/C14H9BrClFO2/c15-10-5-6-13(11(7-10)14(16)18)19-8-9-3-1-2-4-12(9)17/h1-7H,8H2
InChIKeyDLGAGTJAPGJNQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride (CAS 1160260-02-5): A Precisely Halogenated Benzoyl Chloride Intermediate for Targeted Synthesis


5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride (CAS 1160260-02-5) is a multiply functionalized benzoyl chloride derivative with the molecular formula C14H9BrClFO2 and a molecular weight of 343.58 g/mol . It features a bromine substituent at the 5-position, a 2-fluorobenzyl ether at the 2-position, and an acyl chloride group, rendering it a versatile electrophilic building block for amide, ester, and cross-coupling applications . Commercial sources provide this compound at purities ranging from 95% to 97%, with supporting analytical documentation such as NMR, HPLC, and GC reports available upon request .

Why Off‑the‑Shelf Benzoyl Chloride Analogs Cannot Substitute for 5‑Bromo‑2‑[(2‑fluorobenzyl)oxy]benzoyl chloride in Multi‑Step Sequences


Closely related analogs—including the chloro derivative (5‑chloro‑2‑[(2‑fluorobenzyl)oxy]benzoyl chloride, CAS 1160260‑12‑7), the non‑halogenated parent (2‑[(2‑fluorobenzyl)oxy]benzoyl chloride, CAS 1160249‑73‑9), and the corresponding benzoic acid (5‑bromo‑2‑[(2‑fluorobenzyl)oxy]benzoic acid, CAS 938231‑13‑1)—differ fundamentally in electrophilicity, cross‑coupling competence, and synthetic stage compatibility [REFS‑1][REFS‑2]. The bromine atom is not merely a placeholder: it provides a defined reactivity hierarchy (C–Br > C–Cl) in palladium‑catalyzed cross‑coupling, while the acyl chloride group confers immediate reactivity for amide or ester formation without the need for in situ activation [REFS‑3]. Substituting a chloro for a bromo or a carboxylic acid for an acyl chloride alters the entire reaction sequence and often necessitates re‑optimization of conditions, rendering generic replacement scientifically unsound [REFS‑4].

Quantitative Differentiation: 5‑Bromo‑2‑[(2‑fluorobenzyl)oxy]benzoyl chloride Versus Closest Analogs


Higher Purity Grade Available for 5‑Bromo‑2‑[(2‑fluorobenzyl)oxy]benzoyl chloride

The bromo-substituted benzoyl chloride is commercially offered at a minimum purity of 97% (HPLC) by Bidepharm, whereas the closest chloro analog (CAS 1160260-12-7) from the same vendor and from AKSci is specified at 95% minimum purity . The 2% absolute purity differential corresponds to a 40% reduction in the maximum possible impurity content (3% vs 5%), which is meaningful in early-stage medicinal chemistry where side reactions from hydrolyzed or residual starting materials can confound SAR interpretation .

Medicinal Chemistry Process Chemistry Analytical Chemistry

Higher Molecular Weight and Distinct Halogen Identity Enable Differentiated Cross-Coupling Reactivity

The target compound (C14H9BrClFO2, MW 343.58 g/mol) contains an aryl bromide, whereas the closest 5-chloro analog (C14H9Cl2FO2, MW 299.12 g/mol) contains an aryl chloride . In palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, the reactivity order C–Br > C–Cl is well established, with aryl bromides undergoing oxidative addition more readily than aryl chlorides under identical conditions [1]. This differential reactivity permits chemoselective manipulation in polyhalogenated substrates—for instance, selective coupling at the bromine site while leaving the chlorine (from the acyl chloride) or other halogens intact [2].

Suzuki-Miyaura Coupling Cross-Coupling Chemoselectivity

Acyl Chloride Functionality Provides Immediate Electrophilic Reactivity Versus Carboxylic Acid Precursor

5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride is an acyl chloride, whereas its direct precursor 5-bromo-2-[(2-fluorobenzyl)oxy]benzoic acid (CAS 938231-13-1, MW 325.13 g/mol) is a carboxylic acid [1]. Acyl chlorides react with amines and alcohols to form amides and esters, respectively, under mild conditions without the need for coupling reagents (e.g., EDC, HOBt) or pre-activation . In contrast, the carboxylic acid requires in situ activation, adding steps and potential impurities. Rate constants for solvolysis of para-substituted benzoyl chlorides in 97% hexafluoroisopropanol-water range from approximately 10⁻⁴ to 10⁻² s⁻¹ at 25°C, whereas benzoic acid esterifications are typically orders of magnitude slower under analogous conditions [2].

Amide Bond Formation Esterification Acylation

Comprehensive Safety and Analytical Documentation Reduces Procurement Friction

Fluorochem provides a detailed Safety Data Sheet (SDS) for 5‑bromo‑2‑[(2‑fluorobenzyl)oxy]benzoyl chloride that includes explicit GHS hazard statements (H302, H315, H319, H335) and precautionary codes (P280, P305+P351+P338, etc.) [REFS‑1]. In contrast, the closest chloro analog from the same supplier lists only a subset of hazard statements, and many alternative vendors provide limited or generic safety information [REFS‑2]. Additionally, Bidepharm and MolCore offer batch‑specific Certificates of Analysis (CoA) including NMR, HPLC, and GC upon request, whereas some competitors provide only a specification sheet [REFS‑3]. This level of documentation supports streamlined procurement, internal safety reviews, and regulatory compliance for organizations requiring full traceability [REFS‑4].

Regulatory Compliance Quality Assurance Laboratory Safety

Optimal Use Cases for 5‑Bromo‑2‑[(2‑fluorobenzyl)oxy]benzoyl chloride Based on Quantified Differentiation


Medicinal Chemistry: Late‑Stage Diversification via Sequential Cross‑Coupling

The 5‑bromo substituent enables selective Suzuki–Miyaura coupling at the bromine position, leaving the acyl chloride available for subsequent amide formation. This chemoselectivity (C–Br > C–Cl) allows the construction of complex biaryl architectures without protecting group manipulations, streamlining SAR exploration. The 97% purity grade (Bidepharm) ensures that coupling yields are not compromised by hydrolyzed impurities, which is critical when working with precious boronic acids [REFS‑1][REFS‑2].

Process Chemistry: Direct Amide Library Synthesis Without Activation Reagents

The acyl chloride group reacts directly with a broad range of amines to form amides under mild, base‑mediated conditions. This eliminates the need for coupling reagents (e.g., HATU, EDC) and the associated purification challenges, reducing both cost and waste. The detailed SDS from Fluorochem facilitates safe scale‑up by providing clear GHS hazard guidance, while the available CoA ensures batch‑to‑batch consistency required for process validation [REFS‑3][REFS‑4].

Chemical Biology: Synthesis of Fluorinated Benzyl Ether Probes

The 2‑fluorobenzyl ether moiety introduces a fluorine atom that can serve as a ¹⁹F NMR probe or modulate lipophilicity in small‑molecule tools. The bromine handle allows further functionalization (e.g., biotinylation via Suzuki coupling), while the acyl chloride provides a rapid entry point for conjugation to biomolecule‑reactive amines. The availability of high‑purity material (≥97%) minimizes background fluorescence or NMR artifacts that could otherwise obscure biological readouts [REFS‑1][REFS‑3].

Materials Science: Synthesis of Functionalized Monomers for Conjugated Polymers

The combination of a bromine leaving group and an acyl chloride electrophile makes this compound a versatile monomer precursor. The bromine can be engaged in cross‑coupling to install π‑conjugated side chains, while the acyl chloride can be used to attach solubilizing or anchoring groups via amide linkages. The 97% purity specification ensures that polymerization stoichiometry is accurately maintained, a critical factor in achieving target molecular weights and optoelectronic properties [REFS‑2][REFS‑4].

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